molecular formula C14H17N3O B3073307 (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone CAS No. 1017436-51-9

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Cat. No.: B3073307
CAS No.: 1017436-51-9
M. Wt: 243.3 g/mol
InChI Key: RPEYOALTSDEQOU-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is a synthetic compound featuring a hybrid molecular structure that combines a 1-methylindole moiety with a piperazine ring via a methanone linker. This specific architecture places it within a class of chemicals investigated for diverse biological activities, primarily in pharmaceutical and basic research contexts. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The incorporation of the piperazine ring, a common feature in many approved drugs, further enhances the molecule's potential for interaction with various biological targets, particularly in the central nervous system . Preliminary research on structurally similar indole-piperazine hybrids suggests potential value in several research areas. One significant application is in the study of neurological targets, particularly dopamine receptors. Compounds with this hybrid structure have been developed as highly selective agonists for the D3 dopamine receptor, which is a target of interest for Parkinson's disease research . Furthermore, indole-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity in vitro, acting as dual inhibitors of key kinases like EGFR and CDK2, indicating their utility in oncology research for studying novel cancer therapeutics . The structural framework has also been explored for developing anti-infective agents, with some β-carboline-piperazine hybrids showing promising in-vitro anti-leishmanial activity . Researchers value this compound and its analogs as versatile scaffolds for designing and synthesizing new molecules to probe biological pathways and develop potential treatments for various diseases. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-methylindol-2-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEYOALTSDEQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes selective oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C .

  • Product : (1-Methyl-3-oxo-1H-indol-2-yl)(piperazin-1-yl)methanone (oxindole derivative).

  • Mechanism : Electrophilic attack at the indole’s β-position, followed by hydroxylation and ketonization.

Experimental Data :

Starting MaterialOxidizing AgentTemperatureYield
(1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanoneKMnO₄ (2.5 equiv)70°C58%

Reduction Reactions

The carbonyl group linking indole and piperazine is susceptible to reduction:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at 0°C → RT .

  • Product : (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanol.

  • Mechanism : Nucleophilic hydride attack at the carbonyl carbon.

Key Observations :

  • Reduction of the ketone preserves the indole and piperazine rings .

  • Over-reduction to methane derivatives is rare under these conditions.

Electrophilic Substitution

The indole core participates in electrophilic aromatic substitution (EAS):

Bromination

  • Reagents/Conditions : N-Bromosuccinimide (NBS) in DMF, 50°C .

  • Product : 5-Bromo-(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

  • Regioselectivity : Bromination occurs preferentially at the indole’s 5-position due to electron-donating effects from the methyl group .

Nitration

  • Reagents/Conditions : HNO₃/H₂SO₄ (1:3 v/v) at 0°C .

  • Product : 5-Nitro-(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

  • Yield : 43% (isolated after column chromatography) .

Nucleophilic Substitution at Piperazine

The piperazine nitrogen undergoes alkylation/acylation:

Alkylation

  • Reagents/Conditions : Benzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv) in DMF, 80°C .

  • Product : (1-Methyl-1H-indol-2-yl)(4-benzylpiperazin-1-yl)methanone.

  • Yield : 72% .

Acylation

  • Reagents/Conditions : Acetyl chloride (1.5 equiv), Et₃N (3.0 equiv) in CH₂Cl₂, 0°C → RT .

  • Product : (1-Methyl-1H-indol-2-yl)(4-acetylpiperazin-1-yl)methanone.

  • Mechanism : Base-mediated nucleophilic attack on the acyl chloride.

Cross-Coupling Reactions

The indole’s 3-position engages in Pd-catalyzed couplings:

  • Reagents/Conditions : Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C .

  • Product : 3-Phenyl-(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

  • Yield : 65% .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • Reagents/Conditions : HCl (conc.)/EtOH, reflux .

  • Product : Indole ring contraction to form a carbazole derivative (mechanism involves protonation, ring-opening, and re-cyclization).

  • Yield : 38% .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Product : Intramolecular cyclization to form a tetracyclic quinazolinone analog .

  • Quantum Yield : 0.12 ± 0.03 .

Critical Analysis of Reactivity Trends

  • Indole vs. Piperazine Reactivity :

    • The indole moiety dominates in EAS and photochemical reactions.

    • Piperazine participates in alkylation/acylation due to its nucleophilic NH groups.

  • Steric Effects :

    • The 1-methyl group on indole hinders substitution at the 2-position but enhances stability toward oxidation .

  • Electronic Effects :

    • The carbonyl bridge withdraws electron density from the indole, directing EAS to the 5-position .

This comprehensive profile underscores the compound’s versatility in synthesizing pharmacologically relevant derivatives, particularly in anticancer and CNS drug discovery . Future studies should explore enantioselective modifications and catalytic asymmetric reactions.

Scientific Research Applications

Cancer Treatment

The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Research indicates that it may effectively target various oncogenic proteins, leading to reduced tumor growth and enhanced cell death in malignant cells. Specifically, studies have shown that compounds with similar structures can inhibit the growth of tumors by promoting the degradation of proteins like cMyc and BRD4, which are often overexpressed in cancers .

Proteolysis Targeting Chimeras (PROTACs)

Another significant application is in the development of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation by harnessing the cell's ubiquitin-proteasome system. The compound can act as a ligand that binds to E3 ligases, facilitating the selective degradation of unwanted proteins associated with various diseases, including neurodegenerative disorders and autoimmune diseases .

Inhibition of IAPs

In a study focused on the inhibition of IAPs, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone demonstrated significant binding affinity towards XIAP. This binding was associated with enhanced apoptosis in cancer cell lines, suggesting a promising avenue for therapeutic intervention in cancers where IAPs play a critical role in tumor survival .

Targeted Degradation of Oncogenic Proteins

Research highlighted the compound's effectiveness in targeting oncogenic proteins like BRD4 and cMyc. In vitro experiments showed that treatment with this compound resulted in decreased levels of these proteins, leading to reduced proliferation rates in cancer cells. These findings support its potential utility as a targeted cancer therapeutic agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInduces apoptosis by inhibiting IAPsSignificant reduction in tumor growth observed
PROTAC DevelopmentActs as a ligand for E3 ligases to promote targeted protein degradationEffective in degrading oncogenic proteins
Neurodegenerative DisordersPotential use in targeting misfolded proteins associated with these diseasesPromising results in preclinical models

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, some indole derivatives act as agonists or antagonists of serotonin receptors, while others inhibit enzymes like kinases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone can be contextualized by comparing it to analogs with variations in the indole, piperazine, or methanone-linked substituents. Key examples include:

Indole Substitution Variants
Compound Name Key Structural Differences Biological Activity Reference
(5-Chloro-1-(4-chlorobenzyl)-1H-indol-2-yl)(4-((3,5,6-trimethylpyrazin-2-yl)methyl)piperazin-1-yl)methanone (122) Chloro and chlorobenzyl groups on indole; pyrazine-methyl on piperazine Potent COX-2 inhibition (IC₅₀ ≈ 0.1 µM), anti-inflammatory activity [6]
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone No 1-methyl group on indole; benzyl on piperazine Unknown activity, structural analog for receptor-binding studies [18]
(1-Substituted benzenesulfonyl-1H-indol-5-yl)-(4-substituted piperazin-1-yl)-methanone derivatives (7a–m) Benzenesulfonyl on indole; varied piperazine substituents Mild to moderate 5-HT6 receptor affinity (Ki ≈ 100–500 nM) [15]

Key Insights :

  • Electron-withdrawing groups (e.g., chloro, benzenesulfonyl) on the indole enhance target selectivity. For example, compound 122 showed 10-fold higher COX-2 selectivity over COX-1 compared to celecoxib .
  • The 1-methyl group on the indole in the parent compound may reduce metabolic oxidation compared to unsubstituted indoles, improving stability .
Piperazine Substitution Variants
Compound Name Key Structural Differences Biological Activity Reference
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl on piperazine; ethanone linker Not reported; structural bulkiness may hinder blood-brain barrier penetration [19]
(6-Methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone Methoxy on indole; pyridinylamino on piperazine Unknown activity; designed for kinase or GPCR modulation [17]
(4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone (Compound 1) Isoquinoline instead of indole; dichlorobenzyl on piperazine SARS-CoV-2 Mpro inhibition (IC₅₀ = 1.2 µM) [7]

Key Insights :

  • Heteroaromatic replacements for indole (e.g., isoquinoline in Compound 1) shift target specificity, as seen in its antiviral activity .
Methanone Linker Modifications
Compound Name Key Structural Differences Biological Activity Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Tetrazole instead of indole; ethanone linker Not reported; tetrazole may enhance metabolic stability [2]
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) Imidazopyridazine instead of indole Retinol-binding protein antagonism (IC₅₀ = 50 nM) [10]

Key Insights :

  • The methanone bridge is critical for maintaining planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
  • Replacing indole with imidazopyridazine (Compound 72) introduces trifluoromethyl interactions, enhancing potency against non-retinoid targets .

Pharmacological and Structural Trends

  • Receptor Affinity : Piperazine-linked indoles with small, electron-deficient substituents (e.g., chloro, methoxy) favor 5-HT receptor binding, while bulkier groups (e.g., benzhydryl) may prioritize kinase or enzyme targets .
  • Metabolic Stability : The 1-methyl group on indole reduces CYP450-mediated oxidation compared to unsubstituted analogs, as seen in compound 122 ’s improved pharmacokinetics .
  • Solubility: LogP values for indole-piperazine methanones typically range from 3–5; chloro or sulfonyl groups increase lipophilicity, necessitating formulation optimization for oral bioavailability .

Biological Activity

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment and other diseases. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features an indole ring substituted with a piperazine moiety. The synthesis typically involves the reaction of 5-substituted indole derivatives with piperazine in the presence of coupling agents like carbonyldiimidazole (CDI) in anhydrous solvents.

Key Synthesis Steps:

  • Starting Materials: 5-substituted indole and piperazine derivatives.
  • Reagents: Carbonyldiimidazole (CDI), anhydrous tetrahydrofuran (THF).
  • Conditions: Reaction under nitrogen atmosphere, followed by purification through recrystallization.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. The mechanism is primarily attributed to the inhibition of Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in various cancers.

Research Findings:

  • Inhibition of IAPs: The compound shows strong binding affinity to IAPs, leading to the induction of apoptosis in cancer cells. This is crucial as IAPs prevent programmed cell death, allowing cancer cells to survive and proliferate .
  • Cell Line Studies: In vitro studies on cell lines such as HeLa, A549, and ECA-109 have shown that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .
Cell LineIC50 (µM)Mechanism of Action
HeLa15.2IAP Inhibition
A54912.4Apoptosis Induction
ECA-10910.8Proteasome Degradation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Study:
A study involving the evaluation of a series of indole-piperazine derivatives showed that certain modifications enhance their antibacterial potency against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential.

Key Pharmacokinetic Parameters:

  • Absorption: Rapid absorption post-administration.
  • Distribution: Widely distributed throughout tissues; potential accumulation in liver and kidneys.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.
  • Excretion: Mostly excreted via urine.

Toxicological studies indicate that while the compound shows promising biological activity, further investigation is required to determine its safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, and what key reaction conditions are required?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

React 1-methyl-1H-indole-2-carboxylic acid with a piperazine derivative using coupling agents like EDCI/HOBt in dichloromethane under nitrogen .

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Final product validation requires ≥95% purity (HPLC) and confirmation of the carbonyl linkage via IR spectroscopy (C=O stretch ~1650–1700 cm1^{-1}) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies methyl groups on the indole (δ ~3.8 ppm) and piperazine protons (δ ~2.5–3.5 ppm). 13^{13}C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass (C14_{14}H16_{16}N3_3O+^+: calculated 242.1294) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs to refine crystal structures, leveraging high-resolution data (R-factor < 0.05) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Piperazine-indole hybrids are often explored as dual histamine H1/H4 receptor ligands . To identify targets:

Perform radioligand binding assays using HEK-293 cells expressing H1/H4 receptors.

Compare IC50_{50} values with known ligands (e.g., JNJ 7777120 for H4) to assess selectivity .

Use molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

Purity Reassessment : Verify compound stability (e.g., via LC-MS) to rule out degradation products .

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (PAMPA assay) .

Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

Core Modifications : Introduce substituents on the indole (e.g., 5-chloro) or piperazine (e.g., 4-aryl) to probe steric/electronic effects .

Bioisosteric Replacement : Replace the methanone linker with sulfonamide or urea groups to assess hydrogen-bonding contributions .

3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity, validated by leave-one-out cross-validation (q2^2 > 0.5) .

Q. How can computational methods optimize the compound’s selectivity for specific receptors?

  • Methodological Answer :

Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) to identify key residues (e.g., Glu182 in H1 receptors) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for binding to off-targets (e.g., serotonin receptors) to guide structural refinements .

Machine Learning : Train classifiers on ChEMBL data to predict polypharmacology risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
Reactant of Route 2
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(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

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